N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYSTZWVXDTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethanediamide backbone. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 350.43 g/mol. The presence of the furan moiety and sulfonamide group contributes to its distinct chemical properties, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. While specific studies on this compound are scarce, related compounds have shown various biological activities, including:
- Antimicrobial Properties : Compounds with furan and sulfonamide groups have been linked to antibacterial and antifungal activities.
- Enzyme Inhibition : Similar structures have been explored for their ability to inhibit proteases, which are critical in various biological processes.
1. Antimicrobial Activity
A study on sulfonamide derivatives demonstrated that modifications in the furan ring could enhance antimicrobial efficacy. The presence of the sulfonamide group is crucial for activity against bacterial strains, suggesting that this compound may exhibit similar properties.
2. Enzyme Inhibition Studies
Research on dipeptide-type inhibitors against SARS-CoV 3CL protease highlighted the importance of structural features in enhancing inhibitory activity. The study found that specific modifications could significantly improve binding affinity and potency (IC50 values). Although direct studies on this compound are lacking, the structural similarities suggest potential for similar interactions.
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| Compound A | 3.20 | Benzothiazole warhead |
| Compound B | 0.39 | Hydrophobic leucine moiety |
| This compound | TBD | Furan ring, sulfonamide group |
The precise mechanism of action for this compound remains largely unexplored due to limited research data. However, based on related compounds, it is hypothesized that:
- Hydrogen Bonding : The amino groups may facilitate hydrogen bonding with target enzymes or receptors.
- Hydrophobic Interactions : The furan and aromatic groups could enhance binding through hydrophobic interactions.
Future Directions
Given the promising structural characteristics and potential biological activities of this compound, further research is warranted. Key areas for future investigation include:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Analysis
- Sulfonyl Group Variations: The target compound’s 4-methylbenzenesulfonyl group provides moderate electron withdrawal, balancing stability and reactivity. In contrast, the 4-chlorobenzenesulfonyl analog () exhibits stronger electron withdrawal, which may enhance electrophilic interactions but increase toxicity risks .
- Heterocyclic Modifications: Replacing the tosyl group with a piperazine ring () significantly alters pharmacokinetics, as piperazines are known to enhance aqueous solubility and blood-brain barrier penetration . 1,2,4-Triazole derivatives () exhibit tautomerism, enabling dual hydrogen-bonding modes, which could improve binding to enzymes or receptors compared to the rigid ethanediamide backbone .
Substituent Positioning :
Q & A
Q. What are the standard synthetic protocols for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of the furan-2-ylmethylamine derivative with 4-methylbenzenesulfonyl chloride under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Coupling with a 4-methoxyphenylmethyl-ethanediamide intermediate using carbodiimide-based reagents (e.g., EDC or HATU) in the presence of a tertiary amine catalyst .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What are common chemical reactions involving this compound?
- Nucleophilic Substitution : Reactivity at the sulfonyl group with amines or thiols under basic conditions .
- Oxidation : Furan ring oxidation with meta-chloroperbenzoic acid (mCPBA) to form diketones .
- Reduction : Catalytic hydrogenation of the ethanediamide moiety to generate amine derivatives .
Q. How do solvent choices impact its synthesis and stability?
Polar aprotic solvents (e.g., DMF, DCM) enhance solubility during coupling reactions, while methanol or ethanol is used for recrystallization. Stability tests in DMSO show no degradation over 48 hours at 4°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
- Solvent Ratios : Optimize DCM:DMF (3:1 v/v) to balance reactivity and solubility .
Q. What strategies address stereochemical challenges in synthesizing diastereomers?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions .
Q. How can computational models predict its reactivity or bioactivity?
- DFT Calculations : Map electrostatic potentials to identify nucleophilic/electrophilic sites .
- Molecular Docking : Screen against kinase or GPCR targets to prioritize biological assays .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable Temperature NMR : Detect dynamic conformational changes .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals .
Q. What structure-activity relationship (SAR) studies are feasible with this compound?
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation : Monitor sulfonate ester byproducts via LC-MS and optimize quenching steps .
- Crystallization Control : Use seed crystals to ensure consistent polymorph formation .
Q. How to investigate its interactions with enzymatic targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme binding .
Q. What degradation products form under accelerated stability testing?
- Forced Degradation Studies : Expose to heat (40°C), light, and humidity, then analyze via LC-MS. Common products include hydrolyzed sulfonamides and oxidized furan derivatives .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with circular dichroism (CD) for absolute configuration determination .
- Bioactivity Profiling : Use high-throughput screening (HTS) platforms to evaluate cytotoxicity, anti-inflammatory, or antimicrobial activity .
- Computational Tools : Employ Schrödinger Suite or AutoDock for predictive SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
